molecular formula C8H16ClNO B6211883 3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2742659-99-8

3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6211883
CAS No.: 2742659-99-8
M. Wt: 177.7
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Description

3-(2-Methoxyethyl)bicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C10H19NOCl It is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.

    Introduction of the 2-methoxyethyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with 2-methoxyethyl halide under basic conditions.

    Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The unique bicyclic structure makes it a candidate for the development of new materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These include other amine or alkyl-substituted bicyclo[1.1.1]pentanes.

    Methoxyethyl derivatives: Compounds with similar methoxyethyl groups attached to different core structures.

Uniqueness

3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the combination of its bicyclic core and the methoxyethyl substituent. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability, unique reactivity, and potential biological activity.

Properties

CAS No.

2742659-99-8

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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